

ATTO 594: Application Notes and Protocols for STED Microscopy

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Compound of Interest

Compound Name: ATTO 594

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This document provides a detailed guide for the application of the fluorescent dye **ATTO 594** in Stimulated Emission Depletion (STED) microscopy. It includes the photophysical properties of the dye, comprehensive protocols for sample preparation and immunofluorescence, and a workflow for STED imaging.

Introduction to ATTO 594 in STED Microscopy

ATTO 594 is a rhodamine-based fluorescent dye that has gained prominence in super-resolution microscopy, particularly STED, due to its exceptional photophysical characteristics. [1][2][3][4][5] Its strong absorption, high fluorescence quantum yield, and excellent photostability make it an ideal candidate for overcoming the diffraction limit of light microscopy. [1][2][3][4][5] STED microscopy achieves sub-diffraction resolution by employing a second, donut-shaped laser beam (the STED beam) to de-excite fluorophores at the periphery of the excitation spot, thus narrowing the effective point spread function. The photostability and spectral properties of **ATTO 594** are well-suited for this technique, enabling the acquisition of high-resolution images of cellular structures.

Photophysical Properties of ATTO 594

The performance of a fluorophore in STED microscopy is critically dependent on its photophysical properties. **ATTO 594** exhibits characteristics that make it a robust choice for STED imaging.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	601-603 nm	[2][3][5][6]
Maximum Emission Wavelength (λ_{em})	626-627 nm	[2][3][5]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2][3][5][6]
Fluorescence Quantum Yield (Φ_f)	0.85	[2][3][6]
Fluorescence Lifetime (τ_{fl})	3.5 - 3.9 ns	[2][3][6]
Recommended STED Laser Wavelength	775 nm	[7][8]

Experimental Protocols

A. Antibody Labeling with ATTO 594 NHS Ester

This protocol outlines the conjugation of **ATTO 594** NHS ester to primary or secondary antibodies.

Materials:

- Antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
- **ATTO 594** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Phosphate-buffered saline (PBS)
- Gel permeation chromatography column (e.g., Sephadex G-25)

Procedure:

- **Antibody Preparation:** If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate buffer for each mL of antibody solution.[\[5\]](#)
- **Dye Solution Preparation:** Immediately before use, dissolve **ATTO 594** NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[\[5\]](#)
- **Conjugation Reaction:** Add the dissolved **ATTO 594** NHS ester to the antibody solution. The optimal dye-to-protein molar ratio varies, so it is recommended to test different ratios. A common starting point is a 5-10 fold molar excess of the dye.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
- **Purification:** Separate the labeled antibody from unreacted dye using a gel permeation chromatography column equilibrated with PBS. The first colored band to elute is the conjugated antibody.[\[5\]](#)
- **Storage:** Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing agent like bovine serum albumin (BSA) and store at -20°C.

B. Immunofluorescence Staining for STED Microscopy

This protocol provides a step-by-step guide for immunolabeling fixed cells. It is crucial to perform all steps at room temperature unless otherwise specified and to protect the sample from light after adding the fluorescent antibodies.

Materials:

- Cells cultured on #1.5H coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 2% BSA in PBS)

- Primary antibody (specific to the target of interest)
- **ATTO 594**-conjugated secondary antibody
- Mounting medium with a refractive index matched to the immersion oil (e.g., Mowiol with DABCO or ProLong Diamond)

Procedure:

- Cell Culture: Seed cells on high-precision #1.5H coverslips (0.170 ± 0.005 mm thickness) to ensure optimal performance of the STED objective.
- Rinsing: Gently rinse the cells three times with pre-warmed PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.^[9] Proper fixation is critical for preserving the cellular structure for super-resolution imaging.^[10]
- Rinsing: Rinse the cells three times with PBS for 5 minutes each.
- Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.^[8]
- Rinsing: Rinse the cells three times with PBS.
- Blocking: Block non-specific antibody binding by incubating the cells in 2% BSA in PBS for 1 hour.^[10]
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. To ensure high labeling density for STED, it is advisable to use a 2 to 5-fold higher antibody concentration than for conventional confocal microscopy.^[9] Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.^[10]
- Secondary Antibody Incubation: Dilute the **ATTO 594**-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.

- Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
- Mounting: Mount the coverslip onto a microscope slide using a mounting medium with a refractive index close to 1.518 to match the immersion oil.^[7] Allow the mounting medium to cure for at least 24-48 hours before imaging.^{[11][12]}

STED Microscopy Imaging Protocol

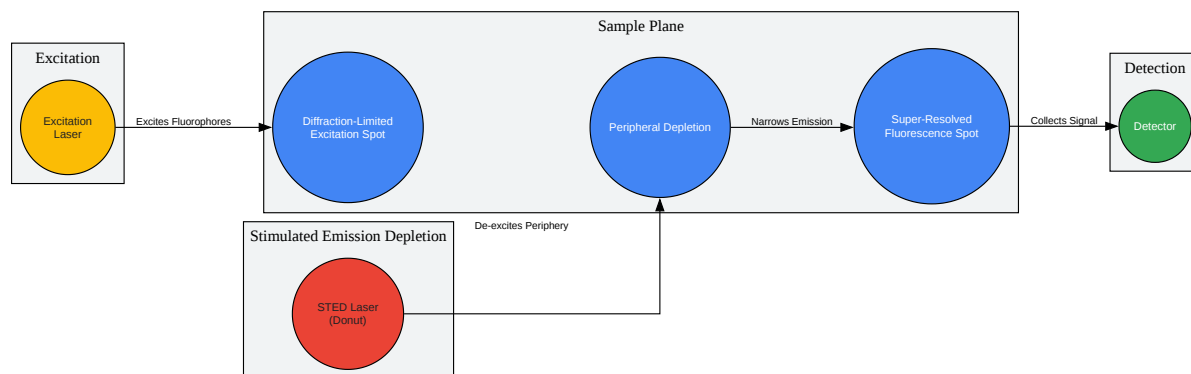
Instrumentation:

- A STED microscope equipped with an excitation laser suitable for **ATTO 594** (e.g., 594 nm or a white light laser tuned to ~600 nm) and a STED laser with a wavelength of 775 nm.
- High numerical aperture oil immersion objective (e.g., 100x/1.4 NA).

Imaging Parameters:

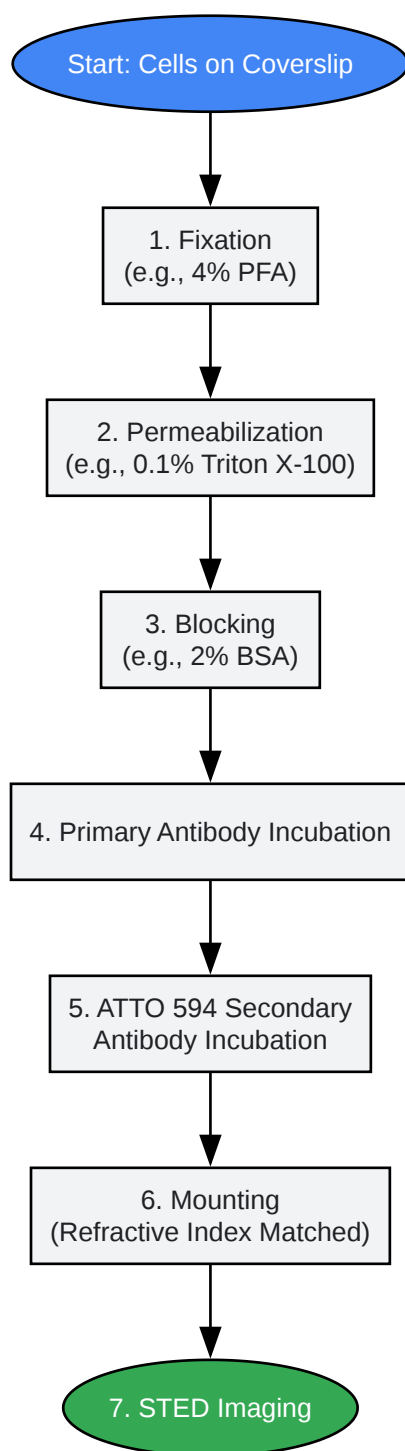
- Confocal Pre-check: Before commencing STED imaging, acquire a conventional confocal image to assess the quality of the staining, including signal brightness and background levels.^[9]
- Excitation Laser: Use the 594 nm laser line for excitation.^{[2][6]} Adjust the laser power to a level that provides a good signal-to-noise ratio without causing significant photobleaching in confocal mode.
- STED Laser: Activate the 775 nm STED laser. The resolution of the STED image is dependent on the intensity of the STED beam.^[7] Gradually increase the STED laser power to achieve the desired resolution while minimizing photobleaching.
- Detection: Set the detection window to capture the emission of **ATTO 594**, typically between 605 nm and 650 nm.
- Pixel Size and Dwell Time: For Nyquist sampling, a pixel size of 20-30 nm is recommended for STED imaging. Adjust the pixel dwell time to optimize the signal-to-noise ratio.
- Image Acquisition: Acquire the STED image. It is advisable to image a small region of interest first to optimize the parameters before capturing a larger field of view.

Diagrams



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Caption: Principle of Stimulated Emission Depletion (STED) Microscopy.



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Caption: Workflow for Immunofluorescence Staining for STED Microscopy.

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